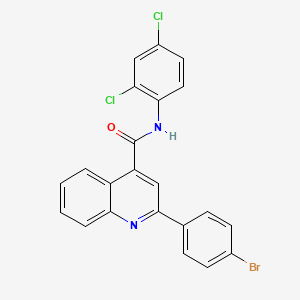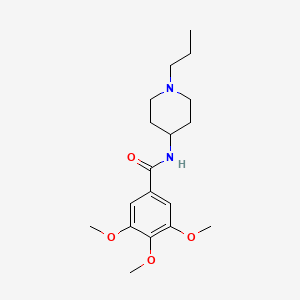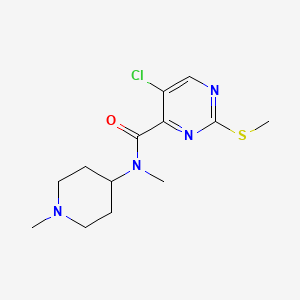
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide, also known as BDF-520, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that regulates a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. BDF-520 has been shown to inhibit CK2 activity in vitro and in vivo, and has potential applications in cancer therapy and other diseases.
Mécanisme D'action
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents CK2 from phosphorylating its target proteins, which can lead to a variety of cellular effects.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects and to protect against neurodegeneration in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide in lab experiments is its high potency and selectivity for CK2. This allows researchers to specifically target CK2 activity without affecting other cellular processes. However, one limitation of using 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide and CK2. One area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the role of CK2 in various disease processes, including cancer, inflammation, and neurodegeneration. Additionally, the development of targeted drug delivery systems for 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide could improve its efficacy and reduce potential side effects.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has been used in a number of scientific studies to investigate the role of CK2 in cellular processes and disease. For example, 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has also been shown to have potential applications in the treatment of inflammatory diseases and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrCl2N2O/c23-14-7-5-13(6-8-14)21-12-17(16-3-1-2-4-19(16)26-21)22(28)27-20-10-9-15(24)11-18(20)25/h1-12H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQZPDURMPVVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4733936.png)

![N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4733952.png)
![ethyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4733960.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-ethylphenyl)acetamide](/img/structure/B4733961.png)
![ethyl 4-{[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4733962.png)
![2-cyano-3-(1H-pyrrol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4733964.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4733985.png)
![1-(3-chloro-2-methylphenyl)-5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4733991.png)
![{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B4733996.png)
![1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4733997.png)
![4-amino-2-(4-morpholinyl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4734001.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4734020.png)